molecular formula C19H18N2O4S B2444496 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1421490-76-7

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2444496
CAS No.: 1421490-76-7
M. Wt: 370.42
InChI Key: BSOOQPGSTSUCRG-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research due to its unique hybrid structure. This compound features a benzo[d]thiazole moiety, a privileged scaffold in pharmaceutical sciences known to be associated with diverse biological activities. Research into analogous structures has indicated potential for benzothiazole derivatives to interact with key enzymatic pathways and cellular targets . The molecule's core is further functionalized with an azetidine ring, a strained four-membered nitrogen heterocycle that is increasingly valued in modern drug design for its ability to improve pharmacokinetic properties and target affinity . The specific molecular architecture, combining these features with a methoxyphenoxy linker, positions this compound as a valuable chemical tool for probing structure-activity relationships (SAR). It is primarily intended for use as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening campaigns against novel biological targets in oncology, neuroscience, and infectious disease. Researchers will find this reagent particularly useful for developing new chemical entities and investigating the mechanisms of action associated with these distinct pharmacophores.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-15-7-3-4-8-16(15)24-12-18(22)21-10-13(11-21)25-19-20-14-6-2-5-9-17(14)26-19/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOOQPGSTSUCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:

    Formation of Benzo[d]thiazole: This can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Azetidine Ring Formation: Azetidine can be synthesized through the cyclization of β-amino alcohols or by the reduction of azetidinones.

    Linking the Benzo[d]thiazole and Azetidine: This step involves the formation of an ether linkage between the benzo[d]thiazole and azetidine moieties.

    Attachment of Methoxyphenoxy Ethanone: The final step involves the reaction of the intermediate with 2-methoxyphenoxy ethanone under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-hydroxyphenoxy)ethanone: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.

Biological Activity

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a complex molecular structure that includes a benzo[d]thiazole moiety, an azetidine ring, and methoxyphenoxy groups. These structural elements contribute to its interaction with various biological targets.

Research indicates that this compound may exhibit activity against specific kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt the proliferation of cancer cells by interfering with these signaling mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in the following areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by targeting key signaling pathways.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which could lead to applications in treating diseases related to enzyme dysregulation.

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells, revealing that it significantly reduced cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Enzyme Interaction

In another study, the interaction of the compound with various kinases was assessed using biochemical assays. The results indicated a selective inhibition profile, suggesting its potential as a therapeutic agent targeting specific pathways implicated in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of MDA-MB-231 cells
Enzyme InhibitionSelective kinase inhibition
Apoptosis InductionIncreased apoptotic markers

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific targets.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Investigating synergistic effects when combined with existing chemotherapeutic agents.

Q & A

Q. Advanced

  • Molecular Docking : Docking into target proteins (e.g., Mycobacterium tuberculosis enzymes) using software like AutoDock Vina. Analogs with benzo[d]thiazole show binding affinities <−8.0 kcal/mol .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. fluoro) with bioactivity. For example, electron-withdrawing groups enhance antitubercular activity .

How are contradictions in bioactivity data resolved?

Q. Advanced

  • Comparative Assays : Test across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa) to rule out cell-specific effects.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with methyl groups) to isolate pharmacophores .
  • Metabolite Profiling : LC-MS identifies active metabolites, distinguishing parent compound effects from derivatives .

What purification strategies ensure high compound purity?

Q. Basic

  • Recrystallization : Use methanol/ethanol for benzo[d]thiazole derivatives, achieving >95% purity .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for polar impurities .

How are structural analogs designed to enhance target selectivity?

Q. Advanced

  • Bioisosteric Replacement : Substitute methoxyphenoxy with 3,4,5-trimethoxyphenyl to improve DNA intercalation .
  • Heterocyclic Modifications : Replace azetidine with piperazine to enhance solubility without losing affinity .

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